Oxyphenonium

Description

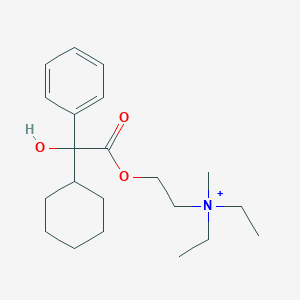

Structure

3D Structure

Properties

IUPAC Name |

2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl-diethyl-methylazanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34NO3/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6,8-9,12-13,19,24H,4-5,7,10-11,14-17H2,1-3H3/q+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRUPHOKLBPHTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34NO3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50-10-2 (bromide) |

Source

|

| Record name | Oxyphenonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014214847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048571 |

Source

|

| Record name | Oxyphenonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Oxyphenonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.36e-04 g/L |

Source

|

| Record name | Oxyphenonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14214-84-7, 1407-05-2, 50-10-2 |

Source

|

| Record name | Oxyphenonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14214-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyphenonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014214847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxyphenonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxyphenonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methocidin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYPHENONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2G5508Y7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxyphenonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

191.5 °C |

Source

|

| Record name | Oxyphenonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxyphenonium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Oxyphenonium bromide mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of Oxyphenonium Bromide

Abstract

Oxyphenonium bromide is a synthetic quaternary ammonium compound recognized for its utility as an antispasmodic and antisecretory agent.[1] This technical guide provides a comprehensive examination of its core mechanism of action, moving beyond a surface-level description to explore the underlying molecular pharmacology and the experimental methodologies used for its characterization. The primary mode of action is competitive antagonism at muscarinic acetylcholine receptors, supplemented by a direct musculotropic effect.[2][3] This document will detail the receptor interactions, downstream signaling consequences, and the self-validating experimental protocols that form the basis of our understanding of this compound.

Introduction: Pharmacological Classification and Therapeutic Context

Oxyphenonium bromide is classified as a synthetic anticholinergic agent, specifically a muscarinic antagonist.[4][5][6] Its quaternary ammonium structure confers poor penetration across the blood-brain barrier and limits gastrointestinal absorption, thereby concentrating its effects peripherally and minimizing central nervous system side effects.[4] This property makes it particularly suitable for targeting disorders of the gastrointestinal (GI) tract.

Clinically, it is employed to treat conditions characterized by smooth muscle spasms and hypermotility, such as irritable bowel syndrome (IBS), peptic ulcers, and other spastic conditions of the gastrointestinal and urinary tracts.[5][6][7][8] Its therapeutic efficacy stems from its ability to counteract the effects of acetylcholine (ACh), the primary neurotransmitter of the parasympathetic nervous system, which governs "rest-and-digest" functions.[4][7][9]

Molecular Mechanism of Action

The therapeutic effects of oxyphenonium bromide are achieved through a dual mechanism, though its antimuscarinic activity is the most pharmacologically significant.[2][3]

Primary Mechanism: Competitive Antagonism at Muscarinic Receptors

Oxyphenonium bromide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[4][7] It binds reversibly to these receptors, primarily on effector cells innervated by postganglionic parasympathetic nerves, without activating them. By occupying the receptor's orthosteric binding site, it physically prevents the endogenous agonist, acetylcholine, from binding and initiating a cellular response.[4][10]

This antagonism is not uniform across all tissues but is most pronounced in systems with high parasympathetic tone. The key physiological consequences include:

-

Reduction in Gastrointestinal Motility: By blocking mAChRs (predominantly M3 subtype) on the smooth muscle of the GI tract, oxyphenonium bromide inhibits peristalsis and alleviates spasms.[4][11]

-

Decrease in Gastric Secretion: It antagonizes ACh at muscarinic receptors on gastric parietal cells, leading to a reduction in the secretion of gastric acid.[4][5] This is a key component of its utility in peptic ulcer management.

-

Inhibition of Exocrine Gland Secretion: The drug blocks cholinergic stimulation of salivary, bronchial, and sweat glands, resulting in characteristic side effects like dry mouth (xerostomia) and reduced bronchial secretions.[2][4][12]

-

Relaxation of Other Smooth Muscles: Its effects extend to the smooth muscle of the urinary and biliary tracts, making it useful for relieving spasms in these systems.[4]

The signaling cascade initiated by M3 receptor activation, and its subsequent inhibition by oxyphenonium bromide, is depicted below.

Caption: Antagonism of the M3 Receptor Signaling Pathway.

Secondary Mechanism: Direct Musculotropic Action

In addition to its receptor-mediated effects, oxyphenonium bromide is reported to exert a direct relaxing effect on smooth muscle, independent of cholinergic innervation.[2][3][5] This "musculotropic" action contributes to its overall spasmolytic efficacy. The precise molecular basis for this direct effect is less well-characterized than its antimuscarinic properties but may involve modulation of ion channels or other intracellular signaling pathways related to muscle contractility.

Experimental Protocols for Mechanistic Validation

The characterization of a muscarinic antagonist like oxyphenonium bromide relies on a complementary set of in vitro assays. The binding assay provides quantitative data on receptor affinity, while the functional organ bath assay validates this interaction in an intact physiological system.

Protocol: Competitive Radioligand Binding Assay

This protocol serves to determine the binding affinity (Kᵢ) of oxyphenonium bromide for a specific muscarinic receptor subtype (e.g., M3).

Objective: To quantify the affinity of oxyphenonium bromide for the M3 muscarinic receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells (e.g., CHO or HEK293) stably transfected with the human M3 muscarinic receptor gene.

-

Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, protease inhibitors).[13]

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[13]

-

Wash the pellet and resuspend in an appropriate assay buffer. Determine protein concentration via a Bradford or BCA assay.[13][14]

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed amount of membrane preparation (e.g., 10-20 µg protein) to each well.[15]

-

Add a single concentration of a high-affinity radiolabeled muscarinic antagonist (the "radioligand"), such as [³H]N-methylscopolamine ([³H]NMS), typically near its Kₔ value.[15]

-

Add increasing concentrations of unlabeled oxyphenonium bromide (the "competitor").

-

For determination of non-specific binding, add a saturating concentration of a known antagonist (e.g., 1 µM atropine) to a separate set of wells.[14]

-

Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-180 minutes) at a controlled temperature (e.g., 30°C).[13][15]

-

-

Separation and Quantification:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.[13][16]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.[13]

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of oxyphenonium bromide.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of oxyphenonium bromide that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitory constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[13]

-

Caption: Workflow for a Competitive Radioligand Binding Assay.

Protocol: In Vitro Organ Bath Functional Assay

This protocol validates the findings of the binding assay by measuring the functional consequence—inhibition of muscle contraction—in an ex vivo tissue preparation.

Objective: To characterize the functional antagonism of oxyphenonium bromide on agonist-induced smooth muscle contraction.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a laboratory animal (e.g., guinea pig) and dissect a segment of smooth muscle tissue, such as the distal ileum.[17]

-

Place the tissue immediately into cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

-

-

Organ Bath Setup:

-

Mount the ileum segment in a heated (37°C) organ bath chamber filled with continuously aerated (95% O₂, 5% CO₂) PSS.[17]

-

Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

-

Apply a small amount of resting tension (e.g., 1 gram) and allow the tissue to equilibrate for 45-60 minutes, with periodic washing.

-

-

Functional Assay:

-

Control Curve: Generate a cumulative concentration-response curve by adding increasing concentrations of a muscarinic agonist (e.g., carbachol) to the bath and recording the peak contractile response at each concentration.[18]

-

Wash the tissue thoroughly with PSS until the baseline tension is re-established.

-

Antagonist Incubation: Add a fixed concentration of oxyphenonium bromide to the bath and incubate for a set period (e.g., 20-30 minutes).[17]

-

Test Curve: In the continued presence of oxyphenonium bromide, repeat the cumulative concentration-response curve to the same agonist.

-

-

Data Analysis:

-

Plot the contractile response (as a percentage of the maximum control response) against the log concentration of the agonist for both the control and antagonist-treated curves.

-

A competitive antagonist like oxyphenonium bromide will produce a rightward, parallel shift in the concentration-response curve with no change in the maximum response.[19]

-

The magnitude of this shift can be used to calculate the pA₂ value (the negative log of the molar concentration of an antagonist that produces a 2-fold shift in the agonist EC₅₀), which provides a functional measure of antagonist potency.

-

Summary of Pharmacological Properties

The key mechanistic features of oxyphenonium bromide are summarized below.

| Property | Description | Primary Consequence |

| Mechanism of Action | Competitive antagonist at muscarinic acetylcholine receptors; direct musculotropic relaxant.[2][3][7] | Inhibition of parasympathetic stimulation of smooth muscle and glands. |

| Receptor Target | Muscarinic Acetylcholine Receptors (mAChRs), particularly M3 on smooth muscle and glands.[4][7][11] | Reduced GI motility, decreased gastric secretion, relaxation of spasms.[4][5] |

| Chemical Class | Quaternary Ammonium Anticholinergic.[4] | Peripherally restricted action with low CNS penetration.[4] |

| Key Therapeutic Use | Gastrointestinal spasm and hypermotility (e.g., IBS, peptic ulcer).[5][7][8] | Alleviation of abdominal pain and cramping.[8] |

| Common Side Effects | Dry mouth, blurred vision, constipation, urinary retention.[7] | Result from blockade of muscarinic receptors in non-target organs. |

Conclusion

The mechanism of action of oxyphenonium bromide is centered on its function as a potent, peripherally acting competitive antagonist of muscarinic acetylcholine receptors. This action is complemented by a direct musculotropic effect, leading to effective relaxation of gastrointestinal smooth muscle and a reduction in gastric acid secretion. Its quaternary ammonium structure is a key determinant of its pharmacological profile, ensuring targeted peripheral action. The mechanistic understanding of this compound is firmly grounded in established experimental protocols, such as radioligand binding and functional organ bath assays, which together provide a self-validating system for characterizing its affinity and functional potency.

References

- Oxyphenonium bromide - Grokipedia. (n.d.).

- What is Oxyphenonium Bromide used for? (2024, June 15).

- What is the mechanism of Oxyphenonium Bromide? (2024, July 17).

- Oxyphenonium Bromide | Indications, Pharmacology, Dosage, Side Effects & other Generic info. (n.d.). MedEx.

- Oxyphenonium bromide | Antiacetylcholine Compound. (n.d.). MedChemExpress.

- Oxyphenonium | C21H34NO3+. (n.d.).

- Oxyphenonium bromide. (n.d.). Wikipedia.

- OXYPHENONIUM. (n.d.). PharmaKB.

- Oxyphenonium Bromide: Uses, Side Effects and Medicines. (n.d.). Apollo Pharmacy.

- Kruse, A. C., et al. (2012). Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor.

- Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.

- Oxyphenonium Bromide | C21H34BrNO3. (n.d.).

- Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle. (2015).

- Evangelista, S. (1998). Receptor binding profile of Otilonium bromide. Pharmacological Research, 38(2), 111-117.

- The Enduring Value of Organ Baths in Modern Drug Discovery. (2025, November 6). REPROCELL.

- Moro, S., et al. (2007). Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site.

- Functional anticholinergic activity of drugs classified as strong and moderate on the anticholinergic burden scale on bladder and ileum. (2024). Basic & Clinical Pharmacology & Toxicology.

- Receptor Binding Assays - Multiwell Pl

- Lazareno, S., & Birdsall, N. J. (2004). Muscarinic Receptor Agonists and Antagonists. Molecules, 9(3), 174-196.

- oxyphenonium | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.

- Organ Bath Experiment. (n.d.). Internet Public Library.

- Muscarinic antagonist. (n.d.). Wikipedia.

- Mushin, W. W., & Adams, A. S. (1955). The Antisialogogue Effect of Antrenyl; Oxyphenonium Bromide. British Journal of Anaesthesia, 27(11), 519-524.

Sources

- 1. oxyphenonium | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Oxyphenonium | C21H34NO3+ | CID 5749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Oxyphenonium Bromide? [synapse.patsnap.com]

- 5. Oxyphenonium Bromide | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 6. Oxyphenonium bromide - Wikipedia [en.wikipedia.org]

- 7. What is Oxyphenonium Bromide used for? [synapse.patsnap.com]

- 8. Oxyphenonium Bromide: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 9. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 10. Oxyphenonium Bromide | C21H34BrNO3 | CID 5748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The antisialogogue effect of antrenyl; oxyphenonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 17. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Functional anticholinergic activity of drugs classified as strong and moderate on the anticholinergic burden scale on bladder and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Organ Bath Experiment - 1445 Words | Internet Public Library [ipl.org]

A Technical Guide to the In Vitro and In Vivo Evaluation of Oxyphenonium: A Muscarinic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphenonium is a quaternary ammonium anticholinergic agent with a well-established role in the management of smooth muscle spasms, particularly in the gastrointestinal tract.[1] Its therapeutic efficacy is primarily attributed to its action as a muscarinic acetylcholine receptor antagonist.[1] This guide provides a comprehensive technical overview of the essential in vitro and in vivo methodologies employed to characterize the pharmacological profile of Oxyphenonium and similar antimuscarinic compounds. By delving into the causality behind experimental choices and presenting detailed protocols, this document serves as a valuable resource for researchers and drug development professionals in the field of pharmacology and gastroenterology.

Introduction: The Dual Mechanism of Oxyphenonium

Oxyphenonium exerts its effects through a dual mechanism of action.[1] Firstly, it acts as a competitive antagonist at muscarinic acetylcholine receptors, thereby inhibiting the effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system.[1] Secondly, it is suggested to have a direct relaxing effect on smooth muscle, contributing to its spasmolytic properties.[1] This dual action makes it an effective agent for conditions characterized by smooth muscle hypermotility, such as irritable bowel syndrome (IBS).[1]

The following diagram illustrates the primary mechanism of action of Oxyphenonium at the muscarinic receptor on a smooth muscle cell.

Caption: A simplified schematic of an organ bath experiment.

A key parameter derived from these experiments is the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist. [2]A higher pA2 value indicates a more potent antagonist.

While a specific pA2 value for Oxyphenonium is not readily found in the literature, the following table presents hypothetical data from an organ bath experiment using guinea pig ileum, a standard tissue for studying antimuscarinic effects.

| Agonist | Antagonist | Tissue | Hypothetical pA2 for Oxyphenonium |

| Carbachol | Oxyphenonium | Guinea Pig Ileum | 8.5 |

Experimental Protocol: Organ Bath Assay for Anticholinergic Activity

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and dissect a segment of the ileum.

-

Clean the tissue of adhering mesenteric tissue and cut it into segments of appropriate length.

-

Mount a segment of the ileum in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O₂ and 5% CO₂).

-

Attach one end of the tissue to a fixed point and the other end to an isometric force transducer.

-

Apply a resting tension to the tissue and allow it to equilibrate for a period of time, with periodic washing.

-

-

Agonist Concentration-Response Curve:

-

Once a stable baseline is achieved, add a muscarinic agonist (e.g., carbachol) to the organ bath in a cumulative manner, increasing the concentration stepwise.

-

Record the contractile response at each concentration until a maximal response is achieved.

-

Wash the tissue repeatedly to return to the baseline tension.

-

-

Antagonist Incubation and Second Agonist Curve:

-

Add a known concentration of Oxyphenonium to the organ bath and allow it to incubate with the tissue for a predetermined time to reach equilibrium.

-

In the presence of Oxyphenonium, repeat the cumulative addition of the muscarinic agonist and record the contractile responses.

-

-

Data Analysis:

-

Plot the contractile response as a percentage of the maximal response against the logarithm of the agonist concentration for both curves (with and without Oxyphenonium).

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) for both curves.

-

Calculate the dose ratio, which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.

-

Construct a Schild plot by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the Schild plot provides the pA2 value.

-

In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics in a Physiological Context

In vivo studies are crucial for understanding how a drug behaves in a whole, living organism. These studies provide insights into the drug's efficacy in a disease model, as well as its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

Animal Models of Irritable Bowel Syndrome (IBS)

Given that Oxyphenonium is used to treat IBS, animal models that mimic the symptoms of this condition are essential for evaluating its in vivo efficacy. [3]Commonly used models include:

-

Water Avoidance Stress (WAS) Model: This model induces psychological stress in rodents, which leads to visceral hypersensitivity and altered gut motility, key features of IBS. [3][4]* Wrap Restraint Stress (WRS) Model: This model involves physically restraining the animal, which also induces a stress response and IBS-like symptoms. [3] In a study comparing the efficacy of Ispaghula husk and Oxyphenonium bromide in patients with IBS, Oxyphenonium was found to be more effective in decreasing stool frequency. [5]While this is a clinical study, it underscores the relevance of evaluating Oxyphenonium's effects on gut motility in preclinical models.

The following table outlines key parameters that would be measured in an in vivo study of Oxyphenonium in a rat model of IBS.

| Parameter | Measurement Technique | Expected Effect of Oxyphenonium |

| Visceral Hypersensitivity | Abdominal withdrawal reflex to colorectal distension | Increase in pain threshold |

| Intestinal Transit Time | Measurement of the transit of a non-absorbable marker | Decrease in transit time |

| Fecal Pellet Output | Counting the number of fecal pellets over a set time | Decrease in the number of pellets |

Animal Models of Chronic Obstructive Pulmonary Disease (COPD)

Anticholinergic agents are also a mainstay in the treatment of COPD, as they induce bronchodilation. [6]A comparative study of the bronchodilating effects of the enantiomers of Oxyphenonium bromide in patients with chronic airflow obstruction found that the (+)-enantiomer was the active form, providing better bronchodilation than the racemic mixture. [7][8]This highlights the potential therapeutic application of Oxyphenonium in respiratory diseases.

Animal models used to study COPD include:

-

Cigarette Smoke Exposure Model: This is the most common model, where animals are exposed to cigarette smoke over a prolonged period to induce chronic inflammation and airway obstruction.

-

Elastase-Induced Emphysema Model: Intratracheal administration of elastase leads to the breakdown of lung elastin and the development of emphysema.

The following diagram illustrates a simplified workflow for an in vivo study of Oxyphenonium in a COPD model.

Caption: Workflow for an in vivo COPD study.

Pharmacokinetic Studies

Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug. For a quaternary ammonium compound like Oxyphenonium, oral absorption is generally poor due to its positive charge. Understanding its pharmacokinetic profile is crucial for determining appropriate dosing regimens.

Pharmacokinetic parameters that would be determined for Oxyphenonium in an animal model (e.g., rat or dog) are presented in the table below.

| Pharmacokinetic Parameter | Description |

| Bioavailability (F%) | The fraction of the administered dose that reaches systemic circulation. |

| Maximum Concentration (Cmax) | The peak plasma concentration of the drug. |

| Time to Maximum Concentration (Tmax) | The time at which Cmax is reached. |

| Half-life (t½) | The time it takes for the plasma concentration of the drug to decrease by half. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. |

Bridging the Gap: The In Vitro to In Vivo Translation

A critical aspect of drug development is the translation of findings from in vitro assays to in vivo efficacy. [9][10][11]While in vitro studies provide precise data on a drug's interaction with its target, they do not fully recapitulate the complexity of a living organism. [10] Several factors can influence the correlation between in vitro potency and in vivo efficacy:

-

Pharmacokinetics: A drug may be highly potent in vitro but have poor absorption or rapid metabolism in vivo, leading to low concentrations at the target site.

-

Receptor Reserve: The density of target receptors in a particular tissue can influence the apparent potency of a drug.

-

Off-Target Effects: A drug may interact with other receptors or biological targets in vivo, leading to unexpected effects or side effects.

For Oxyphenonium, its quaternary ammonium structure results in limited systemic absorption after oral administration. This property is advantageous for its action in the gastrointestinal tract, as it minimizes systemic side effects. However, this also means that high oral doses may be required to achieve a therapeutic effect.

Conclusion

The comprehensive evaluation of a muscarinic antagonist like Oxyphenonium relies on a synergistic approach that combines the precision of in vitro assays with the physiological relevance of in vivo models. Radioligand binding assays provide fundamental data on receptor affinity and selectivity, while organ bath experiments offer crucial insights into functional antagonism. In vivo studies in appropriate animal models are indispensable for confirming efficacy and understanding the pharmacokinetic profile of the compound. A thorough understanding of these methodologies and the principles of in vitro to in vivo translation is paramount for the successful development of new and improved anticholinergic therapies.

References

- Burleigh, D. E. (1977). The effects of drugs on the spike-generating mechanism of the guinea-pig taenia coli. British Journal of Pharmacology, 60(2), 245–251.

-

Feitsma, K. G., Postma, D. S., Koëter, G. H., Nossent, G. D., Brenth, B. F., & de Zeeuw, R. A. (1988). Comparative study of the bronchodilating effects of (-)- and (+)-oxyphenonium bromide. British Journal of Clinical Pharmacology, 25(6), 683–687. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). oxyphenonium. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5749, Oxyphenonium. Retrieved from [Link]

- Paik, B., Saha, S. K., & Islam, M. N. (2010).

-

Syngene. (n.d.). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Retrieved from [Link]

-

Wikipedia. (n.d.). Organ bath. Retrieved from [Link]

-

Wiley Online Library. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology. [Link]

-

Wiley Online Library. (1981). Potency, duration of action and pA2 in man of intravenous naloxone measured by reversal of morphine-depressed respiration. Journal of Pharmacology and Experimental Therapeutics, 219(1), 156-162. [Link]

-

ResearchGate. (2010). (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. [Link]

-

MDPI. (2023). Otilonium Bromide Prevents Cholinergic Changes in the Distal Colon Induced by Chronic Water Avoidance Stress, a Rat Model of Irritable Bowel Syndrome. [Link]

-

MDPI. (2021). Pathophysiology, Therapeutic Targets, and Future Therapeutic Alternatives in COPD: Focus on the Importance of the Cholinergic System. [Link]

-

bioRxiv. (2022). In vitro to in vivo pharmacokinetic translation guidance. [Link]

-

ResearchGate. (2016). Translation from in vitro studies to in vivo studies will require... | Download Scientific Diagram. [Link]

-

PubMed Central (PMC). (2014). Experimental Models of Irritable Bowel Syndrome and the Role of the Enteric Neurotransmission. [Link]

Sources

- 1. Oxyphenonium | C21H34NO3+ | CID 5749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Potency, duration of action and pA2 in man of intravenous naloxone measured by reversal of morphine-depressed respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental Models of Irritable Bowel Syndrome and the Role of the Enteric Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Comparative study of the bronchodilating effects of (-)- and (+)-oxyphenonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative study of the bronchodilating effects of (-)- and (+)-oxyphenonium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro to human in vivo translation - pharmacokinetics and pharmacodynamics of quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to the Muscarinic Receptor Antagonism of Oxyphenonium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphenonium is a synthetic quaternary ammonium compound recognized for its potent antimuscarinic properties. Historically utilized in the management of gastrointestinal disorders, its mechanism of action extends beyond simple receptor blockade, offering a compelling case study in dual-action pharmacology. This technical guide provides a comprehensive exploration of oxyphenonium's interaction with the muscarinic acetylcholine receptors (mAChRs), detailing its chemical properties, mechanism of action, pharmacokinetic profile, and the experimental methodologies crucial for its characterization. We delve into its dual neurotropic and musculotropic effects, offering insights for researchers in pharmacology and drug development.

Introduction: The Chemical and Therapeutic Landscape of Oxyphenonium

Oxyphenonium, available as oxyphenonium bromide, is a quaternary ammonium anticholinergic agent.[1] Its primary therapeutic application has been in the treatment of gastrointestinal and urinary tract disorders characterized by smooth muscle spasms and hypermotility, such as peptic ulcers and irritable bowel syndrome (IBS).[2][3] The core of its therapeutic efficacy lies in its ability to competitively antagonize the effects of acetylcholine at muscarinic receptors.[3]

Chemical Properties of Oxyphenonium

| Property | Value | Source |

| Molecular Formula | C21H34NO3+ | |

| Molecular Weight | 348.5 g/mol | |

| Structure | Quaternary ammonium derivative | [4] |

| Melting Point | 191.5 °C |

The Dual Mechanism of Action: Neurotropic and Musculotropic Effects

Oxyphenonium exhibits a distinctive dual mechanism of action, a feature that sets it apart from many other antispasmodic agents.[1] This dual action involves both a neurotropic and a musculotropic effect.

Neurotropic Action: Competitive Antagonism at Muscarinic Receptors

The primary and most well-understood mechanism of oxyphenonium is its action as a competitive antagonist at muscarinic acetylcholine receptors.[3] These G-protein coupled receptors are integral to the parasympathetic nervous system, which regulates a multitude of involuntary bodily functions. There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling pathways.[5][6]

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq proteins, which activate phospholipase C (PLC). PLC, in turn, cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and glandular secretion.[5]

-

M2 and M4 Receptors: These subtypes couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] In the heart, M2 receptor activation leads to a decrease in heart rate and contractility.

By competitively binding to these receptors, oxyphenonium prevents acetylcholine from exerting its effects, leading to:

-

Reduced Gastrointestinal Motility: Inhibition of acetylcholine's action on muscarinic receptors in the smooth muscle of the gastrointestinal tract decreases peristalsis and alleviates spasms.[3]

-

Decreased Gastric Secretion: Oxyphenonium blocks muscarinic receptors on gastric parietal cells, thereby reducing the secretion of gastric acid.[3]

-

Relaxation of Smooth Muscle: The drug induces relaxation in the smooth muscles of the urinary bladder and biliary tract.[3]

-

Reduced Exocrine Gland Secretion: By inhibiting muscarinic receptors in exocrine glands, it curtails the production of saliva and sweat.[3]

Signaling Pathway of M1/M3/M5 Muscarinic Receptor Activation

Caption: Antagonism of M1/M3/M5 receptors by Oxyphenonium.

Musculotropic Action: Direct Smooth Muscle Relaxation

In addition to its receptor-mediated effects, oxyphenonium also exerts a direct relaxing effect on smooth muscle, a property known as musculotropism.[1] This mechanism is independent of nerve stimulation and contributes to its overall spasmolytic activity. While the precise molecular mechanism for oxyphenonium's musculotropic effect is not definitively elucidated in the available literature, other quaternary ammonium antispasmodics with similar dual actions, such as otilonium and pinaverium bromide, are known to inhibit L-type calcium channels in the smooth muscle cell membrane.[4][7] This blockade of calcium influx prevents the intracellular calcium rise necessary for muscle contraction. It is plausible that oxyphenonium shares a similar mechanism of direct calcium channel modulation.

Proposed Musculotropic Mechanism of Oxyphenonium

Caption: Proposed direct muscle relaxation by Oxyphenonium.

Pharmacokinetics: The Journey of Oxyphenonium in the Body

The pharmacokinetic profile of a drug dictates its absorption, distribution, metabolism, and excretion (ADME). As a quaternary ammonium compound, oxyphenonium's pharmacokinetics are characterized by its limited ability to cross biological membranes.

-

Absorption: Due to its charged nature, oxyphenonium bromide is poorly absorbed from the gastrointestinal tract when administered orally.[3] This property confines its effects primarily to the periphery, with minimal central nervous system penetration. One source, however, suggests it is generally well-absorbed with effects beginning within 30 to 60 minutes.[2] This discrepancy highlights the need for further definitive studies.

-

Distribution: Information regarding the specific distribution of oxyphenonium is limited. However, its therapeutic efficacy in the gastrointestinal and urinary tracts suggests a localized distribution to these tissues following administration.

-

Metabolism: The metabolic fate of oxyphenonium is not extensively detailed in the available literature. Drug metabolism primarily occurs in the liver via Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, often involving the cytochrome P450 (CYP) enzyme system.[8][9][10][11][12] The specific CYP isozymes and conjugation pathways involved in oxyphenonium metabolism require further investigation.

-

Excretion: The route and rate of oxyphenonium excretion are not well-documented. Generally, water-soluble compounds are excreted by the kidneys.[13]

Experimental Characterization of Oxyphenonium's Muscarinic Antagonism

A thorough understanding of oxyphenonium's pharmacological profile necessitates a suite of in vitro and in vivo experimental assays.

In Vitro Methodologies

a) Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a ligand for its receptor. The principle involves a radiolabeled ligand that binds to the receptor, and a test compound (e.g., oxyphenonium) is used to compete for this binding.

-

Objective: To determine the equilibrium dissociation constant (Ki) of oxyphenonium for each of the five muscarinic receptor subtypes (M1-M5).

-

General Protocol:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing a single subtype of human muscarinic receptor.

-

Incubation: Incubate the membranes with a fixed concentration of a subtype-selective radioligand (e.g., [3H]-pirenzepine for M1, [3H]-AF-DX 384 for M2, [3H]-4-DAMP for M3) and varying concentrations of unlabeled oxyphenonium.

-

Separation: Separate the bound from the free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the oxyphenonium concentration. The IC50 (the concentration of oxyphenonium that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

b) Functional Assays

Functional assays measure the biological response resulting from receptor activation or inhibition.

-

GTPγS Binding Assay: This assay measures the activation of G-proteins, an early step in the signal transduction cascade.

-

Objective: To assess the ability of oxyphenonium to inhibit agonist-induced G-protein activation at M2 and M4 receptors.

-

General Protocol:

-

Membrane Preparation: Use membranes from cells expressing M2 or M4 receptors.

-

Incubation: Incubate the membranes with a muscarinic agonist (e.g., carbachol), varying concentrations of oxyphenonium, and the non-hydrolyzable GTP analog, [35S]GTPγS.

-

Separation and Quantification: Separate bound and free [35S]GTPγS and quantify the radioactivity.

-

Data Analysis: Determine the IC50 of oxyphenonium for the inhibition of agonist-stimulated [35S]GTPγS binding.

-

-

-

Calcium Flux Assay: This assay measures changes in intracellular calcium concentration, a downstream effect of M1, M3, and M5 receptor activation.

-

Objective: To determine the potency of oxyphenonium in blocking agonist-induced calcium mobilization.

-

General Protocol:

-

Cell Culture: Use whole cells expressing M1, M3, or M5 receptors.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of oxyphenonium, followed by a fixed concentration of a muscarinic agonist.

-

Measurement: Measure the fluorescence intensity over time using a plate reader.

-

Data Analysis: Calculate the IC50 of oxyphenonium for the inhibition of the agonist-induced calcium response.

-

-

Workflow for In Vitro Characterization of Oxyphenonium

Caption: Experimental workflow for in vitro profiling.

In Vivo Models

Animal models are essential for evaluating the physiological effects of anticholinergic drugs.

-

Gastrointestinal Motility Models: The charcoal meal transit test in rodents can be used to assess the inhibitory effect of oxyphenonium on intestinal transit time.

-

Gastric Acid Secretion Models: In vivo models, such as the pylorus-ligated rat, can be employed to measure the effect of oxyphenonium on gastric acid secretion.

-

Bladder Function Models: Cystometry in anesthetized or conscious animals can be used to evaluate the effects of oxyphenonium on bladder capacity, micturition pressure, and bladder contractions.

Concluding Remarks and Future Directions

Oxyphenonium serves as a classic example of a peripherally acting muscarinic antagonist with a dual mechanism of action. Its clinical utility in gastrointestinal disorders underscores the therapeutic potential of targeting the parasympathetic nervous system. However, for a molecule with such a long history of use, there remain significant gaps in our understanding of its detailed pharmacology.

Future research should focus on:

-

Definitive Receptor Subtype Selectivity: Comprehensive radioligand binding and functional assays across all five human muscarinic receptor subtypes are needed to establish a clear selectivity profile for oxyphenonium.

-

Elucidation of the Musculotropic Mechanism: Further investigation is required to confirm whether the direct smooth muscle relaxant effect of oxyphenonium is mediated by calcium channel blockade, phosphodiesterase inhibition, or another mechanism.

-

Comprehensive Pharmacokinetic Profiling: Detailed studies on the absorption, distribution, metabolism (including the specific CYP enzymes involved), and excretion of oxyphenonium in humans are necessary to optimize its therapeutic use and understand potential drug-drug interactions.

A more complete understanding of the molecular pharmacology and pharmacokinetics of oxyphenonium will not only provide valuable insights into the function of the muscarinic receptor system but also aid in the development of more selective and effective therapies for a range of disorders.

References

- Barbier, A. (n.d.). Value of addition of a musculotropic spasmolytic (pinaverium bromide)

- Clave, P., et al. (2011). Quaternary ammonium derivatives as spasmolytics for irritable bowel syndrome. Journal of Clinical Gastroenterology, 45(Suppl), S89-S96.

- Patsnap Synapse. (2024, June 15).

- PubChem. (n.d.). Oxyphenonium.

- Mansfield, K. J., et al. (2007). COMPARISON OF RECEPTOR BINDING CHARACTERISTICS OF COMMONLY USED MUSCARINIC ANTAGONISTS IN HUMAN BLADDER DETRUSOR AND MUCOSA. Journal of Urology, 177(4S), 356.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Oxyphenonium Bromide?

- Eglen, R. M., et al. (1988). Relative affinities of drugs acting at cholinoceptors in displacing agonist and antagonist radioligands: the NMS/Oxo-M ratio as an index of efficacy at cortical muscarinic receptors. British Journal of Pharmacology, 93(2), 437-445.

- Yamada, S., et al. (2004). Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder. The Journal of Urology, 172(4 Pt 1), 1477-1481.

- Rojas-Silva, P., et al. (2020). Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity. Molecules, 25(21), 5129.

- Ukai, Y., et al. (1999). Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland. Life Sciences, 64(25), 2351-2358.

- Strege, Z. R., et al. (2017). T-type Ca2+ channel modulation by otilonium bromide. American Journal of Physiology-Gastrointestinal and Liver Physiology, 312(6), G618-G625.

- Griffin, M. T., et al. (2008). Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes. Molecular Pharmacology, 74(5), 1359-1367.

- University of Lausanne. (n.d.). Absorption and Half-life Learning objectives Drug absorption.

- Smith, H. S. (2009). Opioid Metabolism. Mayo Clinic Proceedings, 84(7), 613-624.

- Clinical Medicine. (2020, November 11). The Calcium Channel Blockers Basics - Class IV Anti-arrhythmics [Video]. YouTube.

- Zhao, M., et al. (2023). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 24(13), 10833.

- Wikipedia. (n.d.). Oxyphenonium bromide.

- Abrams, P., et al. (2006). Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder. British Journal of Pharmacology, 148(5), 565-578.

- Pakala, R. S., & Brown, K. N. (2023). Muscarinic Agonists. In StatPearls.

- Gari, H., et al. (2022). Phosphodiesterase Inhibitors. In StatPearls.

- So, O. Y., et al. (1992). Muscarinic receptor binding profile of para-substituted caramiphen analogues. Journal of Medicinal Chemistry, 35(14), 2603-2608.

- Christensen, S. B., et al. (1995). Phosphodiesterase type IV inhibition. Structure-activity relationships of 1,3-disubstituted pyrrolidines. Journal of Medicinal Chemistry, 38(23), 4596-4606.

- Kruse, A. C., et al. (2014). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Molecules, 19(7), 9586-9613.

- Ceylan, C., et al. (2022). Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. Frontiers in Pharmacology, 13, 988369.

- van Gool, J. D., et al. (1991). The Effect of Oxyphenonium Bromide and Oxybutynin Hydrochloride on Detrusor Contractility and Reflux in Children With Vesicoureteral Reflux and Detrusor Instability. The Journal of Urology, 146(2 Pt 2), 660-662.

- Kornisiuk, E., & Nates, S. (2000). Muscarinic receptor subtype selective toxins. Current Medicinal Chemistry, 7(2), 197-208.

- Moneret-Vautrin, D. A., et al. (1987). Role of the quaternary ammonium ion determinants in allergy to muscle relaxants. The Journal of Allergy and Clinical Immunology, 79(5), 785-792.

- CV Pharmacology. (n.d.). Phosphodiesterase Inhibitors.

- NC-IUPHAR. (2023). Acetylcholine receptors (muscarinic) in GtoPdb v.2023.1.

- Trawally, B. (2023). Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors. Journal of Research in Pharmacy, 27(6), 2218-2241.

- Benzi, G., et al. (1974). Action of some antispasmodics on gastrointestinal muscle. Digestion, 11(1-2), 72-89.

- Watson, M., et al. (2006). Muscarinic Receptor Agonists and Antagonists. Molecules, 11(3), 142-156.

- Giraldo, E., et al. (1988). Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine. The Journal of Pharmacology and Experimental Therapeutics, 244(3), 1016-1020.

- Al-Jenoobi, F. I., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences, 25(3), 1757.

- The Catalyst - Chemistry and Biochemistry. (2022, June 13). Enzymes Involved in Phase I and Phase II Metabolism [Video]. YouTube.

- Desta, Z., & Flockhart, D. A. (2023). Biochemistry, Cytochrome P450. In StatPearls.

- Le, T., & Bhimji, S. S. (2023). Physiology, Cholinergic Receptors. In StatPearls.

Sources

- 1. Oxyphenonium | C21H34NO3+ | CID 5749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is Oxyphenonium Bromide used for? [synapse.patsnap.com]

- 3. What is the mechanism of Oxyphenonium Bromide? [synapse.patsnap.com]

- 4. Quaternary ammonium derivatives as spasmolytics for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. clinpharmacol.fmhs.auckland.ac.nz [clinpharmacol.fmhs.auckland.ac.nz]

An In-Depth Technical Guide to Oxyphenonium Bromide for Gastrointestinal Motility Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of oxyphenonium bromide, a quaternary ammonium anticholinergic agent, and its application in the study of gastrointestinal (GI) motility. This document moves beyond a simple recitation of facts to provide field-proven insights into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction: Understanding the Role of Oxyphenonium Bromide in GI Research

Oxyphenonium bromide is a synthetic antimuscarinic agent that has been historically used in the treatment of peptic ulcers and visceral spasms.[1] Its utility in a research setting stems from its specific mechanism of action: the competitive antagonism of muscarinic acetylcholine receptors.[2][3] These receptors are pivotal in the parasympathetic regulation of GI smooth muscle contraction and secretion.[4] By selectively blocking these receptors, oxyphenonium bromide serves as a valuable tool to probe the cholinergic pathways that govern gastrointestinal motility.

From a chemical standpoint, oxyphenonium bromide is 2-(2-Cyclohexyl-2-hydroxy-2-phenylacetoxy)-N,N-diethyl-N-methylethanaminium bromide.[5] Its quaternary ammonium structure confers a positive charge, which limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects and making it a useful peripherally acting agent in experimental models.

Mechanism of Action: A Closer Look at Muscarinic Receptor Antagonism

The primary pharmacological action of oxyphenonium bromide is the competitive blockade of acetylcholine at muscarinic receptors, particularly the M2 and M3 subtypes that are prevalent in the smooth muscle of the gastrointestinal tract.[4][6]

-

M3 Receptor Antagonism: M3 receptors are coupled to Gq/11 G-proteins.[7] Upon activation by acetylcholine, this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ is a primary driver of smooth muscle contraction.[8][9] By competitively binding to M3 receptors, oxyphenonium bromide prevents acetylcholine from initiating this signaling cascade, thus promoting muscle relaxation.

-

M2 Receptor Antagonism: While M3 receptors are the primary mediators of direct contraction, M2 receptors, which are more numerous in GI smooth muscle, play a modulatory role.[4] M2 receptors are coupled to Gi/o G-proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[7] Reduced cAMP levels counteract the relaxing effects of sympathetic stimulation, thereby sensitizing the muscle to contractile stimuli. By antagonizing M2 receptors, oxyphenonium bromide can indirectly contribute to smooth muscle relaxation.

The following diagram illustrates the signaling pathway inhibited by oxyphenonium bromide:

Pharmacological Properties

A thorough understanding of the pharmacokinetic and pharmacodynamic properties of oxyphenonium bromide is crucial for designing and interpreting GI motility studies.

Pharmacokinetic Profile

The quaternary ammonium structure of oxyphenonium bromide results in poor oral absorption.[2] The following table summarizes key pharmacokinetic parameters from studies in various animal models.

| Parameter | Species | Route | Value | Reference(s) |

| Half-life (t½) | Rat | IV | ~4 hours | [10] |

| Human | Oral | ~2.4 hours (elimination) | [11] | |

| Bioavailability | Rat | Oral | 14% | [10] |

| Dog | Oral | 28% | [10] | |

| Human | IM | 79% | [11] | |

| Clearance (CL) | Human | IV | 340 mL/min | [11] |

| Volume of Distribution (Vd) | Human | IV | 60 L | [11] |

Note: Data for oxyphenonium bromide is limited; some values are for the related compound oxitropium bromide and are provided for context.

Pharmacodynamic Profile

The potency of oxyphenonium bromide as a muscarinic antagonist is typically quantified by its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.[12]

| Parameter | Preparation | Agonist | Value | Reference(s) |

| pA2 | Guinea Pig Ileum | Carbachol | ~8.7-9.0 | [13][14] |

| pA2 | Guinea Pig Ileum | Acetylcholine | ~9.4 | [15] |

| Ki (M1) | Rat Cerebral Cortex | - | - | [16] |

| Ki (M2) | Rat Heart | - | - | [16] |

| Ki (M3) | Human Submandibular Gland | - | - | [17] |

In Vitro Methodologies: The Isolated Guinea Pig Ileum Organ Bath

The isolated guinea pig ileum is a classic and highly valuable preparation for studying the effects of drugs on intestinal smooth muscle.[4][6][18] Its advantages include high sensitivity to cholinergic agonists and a low level of spontaneous activity, providing a stable baseline for measuring drug-induced contractions and relaxations.[19]

Detailed Protocol: Schild Analysis of Oxyphenonium Bromide on Guinea Pig Ileum

This protocol outlines the determination of the pA2 value of oxyphenonium bromide against carbachol-induced contractions.

1. Tissue Preparation: a. Humanely euthanize a guinea pig (250-350 g) following institutionally approved protocols.[15] b. Open the abdominal cavity and identify the ileocecal junction. c. Carefully excise a 10-15 cm segment of the ileum proximal to the cecum.[15] d. Place the tissue in a petri dish containing cold, oxygenated Tyrode's or Krebs-Henseleit solution. e. Gently flush the lumen with the physiological salt solution to remove contents. f. Cut the ileum into 2-3 cm segments.[15]

2. Mounting the Tissue: a. Tie one end of an ileum segment to a fixed hook in the organ bath chamber and the other end to an isotonic force transducer using silk suture.[15] b. Submerge the tissue in the organ bath containing physiological salt solution maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.[15] c. Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for 30-60 minutes, washing with fresh solution every 15 minutes.[15]

3. Experimental Procedure: a. Control Agonist Concentration-Response Curve (CRC): i. Add increasing concentrations of carbachol (e.g., 10⁻⁹ M to 10⁻³ M) to the bath in a cumulative manner.[15] ii. Allow the tissue to reach a maximal contraction at each concentration before adding the next. iii. Record the contractile response for each concentration. iv. After obtaining the maximal response, wash the tissue repeatedly until it returns to the baseline tension.

b. Incubation with Oxyphenonium Bromide: i. Introduce a known concentration of oxyphenonium bromide (e.g., 10⁻⁹ M) into the organ bath. ii. Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 20-30 minutes) to reach equilibrium.[15]

c. Second Cumulative Carbachol CRC: i. In the continued presence of oxyphenonium bromide, repeat the cumulative addition of carbachol to generate a second CRC.

d. Repeat with Different Antagonist Concentrations: i. Wash the tissue extensively to remove all drugs. ii. Repeat steps 3b and 3c with at least two other concentrations of oxyphenonium bromide (e.g., 3 x 10⁻⁹ M and 10⁻⁸ M).

4. Data Analysis (Schild Plot): a. For each concentration of oxyphenonium bromide, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of carbachol in the presence of the antagonist to the EC₅₀ of carbachol in the absence of the antagonist. b. Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of oxyphenonium bromide (-log[Antagonist]) on the x-axis.[2][3] c. Perform a linear regression on the data points. d. The x-intercept of the regression line is the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.[2][3][7]

The following diagram illustrates the experimental workflow for a Schild analysis:

In Vivo Methodologies: The Charcoal Meal Gastrointestinal Transit Assay

To assess the effects of oxyphenonium bromide on GI motility in a whole-animal system, the charcoal meal transit assay is a widely used and robust method.[19][20] This assay measures the extent of intestinal transit of a non-absorbable marker.

Detailed Protocol: Charcoal Meal Assay in Mice

1. Animal Preparation: a. Use adult mice (e.g., C57BL/6 or CD-1) of a consistent age and sex. b. Fast the mice for a standardized period (e.g., 6 hours) prior to the experiment, with free access to water. A shorter fasting period is often sufficient and improves animal welfare.[21][22]

2. Drug Administration: a. Administer oxyphenonium bromide or the vehicle control via the desired route (e.g., intraperitoneal or oral gavage) at a predetermined time before the charcoal meal (e.g., 30 minutes).

3. Charcoal Meal Administration: a. Prepare a 10% charcoal suspension in a 5% gum acacia solution.[19] b. Administer a fixed volume of the charcoal suspension (e.g., 0.3 mL) to each mouse via oral gavage.[19]

4. Tissue Collection: a. At a specific time point after charcoal administration (e.g., 20 minutes), humanely euthanize the mice by cervical dislocation or another approved method.[21] b. Immediately open the abdominal cavity and carefully excise the entire small intestine, from the pyloric sphincter to the ileocecal junction.

5. Measurement and Data Analysis: a. Lay the intestine flat on a moist surface without stretching. b. Measure the total length of the small intestine. c. Measure the distance traveled by the charcoal front from the pyloric sphincter. d. Calculate the intestinal transit as a percentage: Percentage Transit = (Distance traveled by charcoal / Total length of small intestine) x 100[19] e. Compare the percentage transit between the oxyphenonium bromide-treated group and the vehicle control group.

Critical Parameters and Troubleshooting:

-

Fasting Time: Inconsistent fasting can significantly alter baseline motility. Standardize the fasting period across all experimental groups.[21]

-

Gavage Technique: Improper gavage can cause stress or injury, affecting GI motility. Ensure proper training and technique.

-

Timing: The time between charcoal administration and euthanasia is critical. Maintain this interval precisely for all animals.

-

Measurement Consistency: Avoid stretching the intestine during measurement, as this will introduce variability.

The following diagram outlines the workflow for the charcoal meal assay:

Chemical Synthesis of Oxyphenonium Bromide

The synthesis of oxyphenonium bromide involves the esterification of diethyl(2-hydroxyethyl)methylammonium bromide with α-phenylcyclohexaneglycolic acid, followed by quaternization with methyl bromide. A representative synthesis procedure is described below.

Step 1: Synthesis of Cyclohexylhydroxyphenylacetic acid diethylaminoethyl ester a. This intermediate is formed by the esterification of α-phenylcyclohexaneglycolic acid with N,N-diethylaminoethanol. The specific reaction conditions, including catalyst and temperature, would be optimized for yield and purity.

Step 2: Quaternization with Methyl Bromide a. Dissolve 5 parts by weight of the cyclohexylhydroxyphenylacetic acid diethylaminoethyl ester in 50 volumes of glacial acetic acid.[23] b. Introduce gaseous methyl bromide into the solution. c. Heat the mixture to approximately 50°C. Crystallization of the product, oxyphenonium bromide, will begin.[23] d. Cool the reaction mixture in an ice-water bath to complete crystallization. e. Filter the crystals under suction. f. Recrystallize the crude product from a mixture of ethyl acetate and a small amount of ethanol to yield pure oxyphenonium bromide.[23]

Conclusion

Oxyphenonium bromide is a potent and peripherally acting muscarinic antagonist that serves as an invaluable tool for researchers investigating cholinergic control of gastrointestinal motility. Its well-defined mechanism of action, coupled with established in vitro and in vivo experimental protocols, allows for the robust and reproducible study of GI smooth muscle physiology and pharmacology. By understanding the nuances of its pharmacological properties and applying the detailed methodologies outlined in this guide, scientists can effectively leverage oxyphenonium bromide to advance our understanding of gastrointestinal function and dysfunction.

References

-

What is the mechanism of Oxyphenonium Bromide? - Patsnap Synapse. (2024-07-17). Available at: [Link]

-

What is Oxyphenonium Bromide used for? - Patsnap Synapse. (2024-06-15). Available at: [Link]

-

Murthy, K. S. (2005). Signal-Transduction Pathways that Regulate Visceral Smooth Muscle Function III. Coupling of muscarinic receptors to signaling kinases and effector proteins in gastrointestinal smooth muscles. American Journal of Physiology-Gastrointestinal and Liver Physiology, 288(5), G845-G850. Available at: [Link]

-

Signal-Transduction Pathways that Regulate Visceral Smooth Muscle Function III. Coupling of muscarinic receptors to signaling kinases and effector proteins in gastrointestinal smooth muscles. (n.d.). Available at: [Link]

-

Muscarinic receptor signaling pathways. Gastrointestinal smooth muscle... - ResearchGate. (n.d.). Available at: [Link]

-

Process fl ow diagram for synthesis of oxyphenonium bromide (antrenyl).... - ResearchGate. (n.d.). Available at: [Link]

-

[Biochemical studies with oxitropium bromide. 1. Pharmacokinetics and metabolism in the rat and dog]. (1982). Arzneimittel-Forschung, 32(7), 732-736. Available at: [Link]

-

Ehlert, F. J. (2003). Muscarinic agonists and antagonists: effects on gastrointestinal function. Gastroenterology, 124(4), 1149-1158. Available at: [Link]

-

Kotti, M. E., & Papachristou, D. N. (2010). Some pharmacological properties of the circular and longitudinal muscle strips from the guinea-pig isolated ileum. Journal of Smooth Muscle Research, 46(1), 1-11. Available at: [Link]

-

COMPARISON OF RECEPTOR BINDING CHARACTERISTICS OF COMMONLY USED MUSCARINIC ANTAGONISTS IN HUMAN BLADDER DETRUSOR AND MUCOSA. (n.d.). Available at: [Link]

-

Unno, T., Matsuyama, H., Sakamoto, T., Uchiyama, M., & Komori, S. (2006). Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle. British Journal of Pharmacology, 148(1), 1-15. Available at: [Link]

-

Zholos, A. V., Zholos, T. A., & Bolton, T. B. (1997). Muscarinic receptor subtypes controlling the cationic current in guinea-pig ileal smooth muscle. British Journal of Pharmacology, 122(5), 885-893. Available at: [Link]

-

In vivo Methods for Evaluation of Drugs for the Treatment of Gastrointestinal Motility Disorders. (n.d.). Available at: [Link]

-

Pa2 determination | PPTX - Slideshare. (n.d.). Available at: [Link]

-

Oxyphenonium bromide - Wikipedia. (n.d.). Available at: [Link]

-

isolated guinea-pig ileum: Topics by Science.gov. (n.d.). Available at: [Link]

-

Oxyphenonium bromide - ZambiaWiki - ZambiaFiles. (n.d.). Available at: [Link]

-

OXYPHENONIUM BROMIDE - gsrs. (n.d.). Available at: [Link]

-

Summary data for test compounds examined in the charcoal meal assay... - ResearchGate. (n.d.). Available at: [Link]

-

D'Agostino, G., Kilbinger, H., & Chiari, M. C. (1986). Affinity of Muscarinic Receptor Antagonists for Three Putative Muscarinic Receptor Binding Sites. Naunyn-Schmiedeberg's Archives of Pharmacology, 333(4), 382-386. Available at: [Link]

-

Greving, J. E. (1981). Bioanalysis and pharmokinetics of Oxyphenonium Bromide. University of Groningen. Available at: [Link]

-

Prior, H., & Brown, S. (2011). Refinement of the charcoal meal study by reduction of the fasting period. Alternatives to Laboratory Animals, 39(2), 107-113. Available at: [Link]

-

Charcoal Meal Test - Rat - Product Safety Labs. (n.d.). Available at: [Link]

-

Doods, H. N., Quirion, R., Mihm, G., & Entzeroth, M. (1991). Human M1-, M2- and M3-muscarinic cholinergic receptors: binding characteristics of agonists and antagonists. British Journal of Pharmacology, 102(2), 449-456. Available at: [Link]

-

Ethanaminium, N,N-diethyl-2-((2-hydroxy-2-phenyl-2-(2-thienyl)acetyl)oxy)-N-methyl-, bromide (1:1) | C19H26BrNO3S | CID 71891 - PubChem. (n.d.). Available at: [Link]

-

Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC - NIH. (n.d.). Available at: [Link]

-

Effects of fasting on evaluation of gastrointestinal transit with charcoal meal - ResearchGate. (n.d.). Available at: [Link]

-

A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice - PMC - PubMed Central. (n.d.). Available at: [Link]

-

N,N-DIETHYL-2-HYDROXY-N-METHYLETHAN-1-AMINIUM BROMIDE - gsrs. (n.d.). Available at: [Link]

-

Pharmacological Characterization of Muscarinic Receptor Subtypes Involved in Carbachol-Induced Contraction of the Chicken Proventriculus - JSM Central. (n.d.). Available at: [Link]

-

Muscarinic Acetylcholine Receptors in the Rabbit Ciliary Body Smooth Muscle:Spare Receptors and Threshold Phenomenon - Semantic Scholar. (n.d.). Available at: [Link]

-

M1 muscarinic antagonists interact with sigma recognition sites - PubMed. (n.d.). Available at: [Link]

-

A Distribution Study With (14)C-otilonium Bromide in the Rat: Evidence for Selective Tropism for Large Intestine After Oral Administration - PubMed. (n.d.). Available at: [Link]

-

Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs - Zenodo. (n.d.). Available at: [Link]

-

The absolute oral bioavailability of selected drugs - ResearchGate. (n.d.). Available at: [Link]

-

Oral bioavailability and enterohepatic recirculation of otilonium bromide in rats - PubMed. (n.d.). Available at: [Link]

-

Pharmacokinetics of Buprenorphine Following Intravenous and Oral Transmucosal Administration in Dogs* - AWS. (n.d.). Available at: [Link]

-

Pharmacokinetic properties of bromide in dogs after the intravenous and oral administration of single doses - OUCI. (n.d.). Available at: [Link]

-

Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC - NIH. (n.d.). Available at: [Link]

-

Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - Frontiers. (n.d.). Available at: [Link]

-

Pharmacokinetics of intravenous, oral transmucosal, and intranasal buprenorphine in healthy male dogs - PubMed. (n.d.). Available at: [Link]

-

Ethanaminium, 2-hydroxy-N,N-dimethyl-N-[2-[(1-oxooctadecyl)oxy]ethyl] - EPA. (n.d.). Available at: [Link]

-

(PDF) Pharmacokinetics and analgesic effects of intravenous, intramuscular or subcutaneous buprenorphine in dogs undergoing ovariohysterectomy: A randomized, prospective, masked, clinical trial - ResearchGate. (n.d.). Available at: [Link]

Sources

- 1. Oxyphenonium bromide - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 4. rjptonline.org [rjptonline.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Some pharmacological properties of the circular and longitudinal muscle strips from the guinea-pig isolated ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lesson 6 [pdg.cnb.uam.es]

- 9. Schild equation - Wikipedia [en.wikipedia.org]

- 10. [Biochemical studies with oxitropium bromide. 1. Pharmacokinetics and metabolism in the rat and dog] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum [benthamopenarchives.com]